molecular formula C14H21NO B12075686 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine

Cat. No.: B12075686
M. Wt: 219.32 g/mol
InChI Key: DSAHKUOAMCLIDR-UHFFFAOYSA-N
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Description

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine typically involves the reaction of 3-(propan-2-yl)phenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(Propan-2-yl)phenoxy]propanoic acid: Similar structure but with a carboxylic acid group instead of a pyrrolidine ring.

    3-{[3-(Propan-2-yl)phenoxy]methyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is unique due to its specific combination of a phenoxy group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of pyrrolidine derivatives, which have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity

Pyrrolidine derivatives, including this compound, have shown significant antimicrobial properties. Recent studies indicate that modifications in the pyrrolidine structure can enhance activity against various pathogens. For instance, compounds with similar structural motifs have demonstrated effectiveness against resistant strains of bacteria and fungi.

CompoundActivity TypePathogenMIC (µg/mL)
This compound AntibacterialE. coliTBD
N-benzoylthiourea-pyrrolidine derivatives AntituberculosisM. tuberculosis31.25
5-substituted pyrrolidines AntifungalCandida albicansTBD

Studies have highlighted that certain pyrrolidine derivatives exhibit lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics, suggesting their potential as new therapeutic agents against resistant infections .

Anticancer Activity

The anticancer properties of pyrrolidine derivatives are also noteworthy. Research has shown that compounds with a pyrrolidine core can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For example, a study reported that certain pyrrolidine-based compounds exhibited IC50 values significantly lower than established chemotherapeutics in assays against HeLa and MCF-7 cells:

CompoundCell LineIC50 (µM)
This compound HeLaTBD
Pyrrolidine hybrids MCF-73.82 ± 0.11

The ability of these compounds to target multiple pathways involved in tumor growth makes them promising candidates for further development in cancer therapy .

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrrolidine derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems and exhibit anticonvulsant activity by inhibiting specific ion channels.

Research findings indicate that derivatives similar to this compound can achieve moderate inhibition of voltage-sensitive sodium channels, which are crucial in the pathophysiology of epilepsy:

CompoundActivity TypeMechanism
Pyrrolidine derivatives AnticonvulsantSodium channel inhibition
Selected compounds AnalgesicTRPV1 receptor affinity

This highlights the potential of these compounds in treating neurological disorders .

Synthesis and Evaluation

A recent study synthesized a series of pyrrolidine derivatives and evaluated their biological activities through various assays. The results demonstrated that modifications at specific positions on the pyrrolidine ring could significantly enhance antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrolidine compounds revealed that substituents on the aromatic ring can greatly influence biological activity. For instance, the introduction of alkyl groups at specific positions enhanced both antimicrobial and anticancer efficacy.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(3-propan-2-ylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C14H21NO/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3

InChI Key

DSAHKUOAMCLIDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC2CCNC2

Origin of Product

United States

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